Cas no 80394-99-6 ([9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI))

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) structure
80394-99-6 structure
Product Name:[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
CAS-Nr.:80394-99-6
MF:C40H50O8
MW:658.820212841034
CID:730775
Update Time:2024-03-01

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)-
    • Grandidone C
    • CID 102063060
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • Inchi: 1S/C40H50O8/c1-17(2)19-27(41)23-21(31(45)35-37(5,6)13-11-15-39(35,9)25(23)33(47)29(19)43)22-24-26(34(48)30(44)20(18(3)4)28(24)42)40(10)16-12-14-38(7,8)36(40)32(22)46/h17-18,21-22,35-36,41-42H,11-16H2,1-10H3/t21-,22-,35-,36-,39+,40+/m0/s1
    • InChI-Schlüssel: HCNWHVLOUGMCJF-FVIHBDCBSA-N
    • Lächelt: O=C1[C@H](C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]21)=O)=O)O)[C@H]1C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]2C1=O)=O)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 48
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1630
  • Topologische Polaroberfläche: 143

Experimentelle Eigenschaften

  • Dichte: 1.26±0.1 g/cm3(Predicted)
  • Siedepunkt: 767.3±60.0 °C(Predicted)
  • pka: 4.20±1.00(Predicted)
Empfohlene Lieferanten
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited